molecular formula C17H15Br3N2O4 B11559084 N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide

N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide

Cat. No.: B11559084
M. Wt: 551.0 g/mol
InChI Key: LLDFROZYXXOXDG-ODCIPOBUSA-N
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Description

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes multiple bromine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide is unique due to its specific arrangement of bromine and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H15Br3N2O4

Molecular Weight

551.0 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-(2,4-dibromo-6-methoxyphenoxy)acetamide

InChI

InChI=1S/C17H15Br3N2O4/c1-24-14-4-3-10(5-12(14)19)8-21-22-16(23)9-26-17-13(20)6-11(18)7-15(17)25-2/h3-8H,9H2,1-2H3,(H,22,23)/b21-8+

InChI Key

LLDFROZYXXOXDG-ODCIPOBUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)OC)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)OC)Br

Origin of Product

United States

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